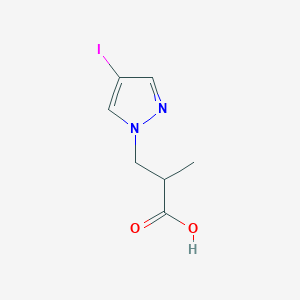
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate (DIMAP) is a novel compound with potential applications in the fields of synthetic organic chemistry and biochemistry. DIMAP is a heterocyclic compound containing an isoindole ring and an acetamido group. It has been demonstrated to possess a wide range of properties, including antioxidant, anti-inflammatory, and antitumor activities. The purpose of
作用机制
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate is not yet fully understood. However, it is believed that the compound exerts its effects by binding to specific receptors on the surface of cells. This binding triggers a cascade of biochemical events, which ultimately leads to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate is capable of scavenging reactive oxygen species, modulating inflammatory cytokines, and inhibiting the growth of cancer cells. In vivo studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate is capable of reducing inflammation, reducing tumor growth, and increasing the efficacy of chemotherapy.
实验室实验的优点和局限性
The advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate in laboratory experiments include its low cost, its availability from commercial suppliers, and its stability in a variety of solvents. However, there are some limitations to using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate in laboratory experiments. For example, the compound is not very soluble in water, and it is not suitable for use in high-throughput screening assays. Additionally, the compound is not very stable in the presence of light and heat.
未来方向
As research into 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate continues, there are a number of potential future directions that could be explored. These include further investigation into the compound’s mechanism of action, the development of more efficient synthesis methods, the optimization of existing therapeutic applications, and the exploration of new therapeutic applications. Additionally, further research could be conducted into the compound’s potential use as a food preservative, as well as its potential use in the development of new pharmaceuticals.
合成方法
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate can be achieved through a number of different methods. One such method involves the reaction of 2-acetamido-4-methylpentanoic acid with 1,3-dioxo-2,3-dihydro-1H-isoindole in the presence of a base. This reaction yields the desired product in good yields. Other methods of synthesis include the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with 2-acetamido-4-methylpentanoic acid in the presence of a catalyst, and the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with 2-acetamido-4-methylpentanoic acid in the presence of a reagent.
科学研究应用
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate has been studied for its potential applications in the fields of synthetic organic chemistry and biochemistry. In particular, it has been investigated for its antioxidant, anti-inflammatory, and antitumor activities. 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate has been studied for its potential use as a food preservative and as a component of various pharmaceuticals.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate' involves the condensation of 2-acetamido-4-methylpentanoic acid with phthalic anhydride followed by reduction and esterification.", "Starting Materials": [ "2-acetamido-4-methylpentanoic acid", "phthalic anhydride", "sodium borohydride", "methanol", "sulfuric acid", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 2-acetamido-4-methylpentanoic acid with phthalic anhydride in the presence of sulfuric acid to form 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid", "Step 2: Reduction of 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid with sodium borohydride in methanol to form 1,3-dihydro-1H-isoindole-2-carboxylic acid", "Step 3: Esterification of 1,3-dihydro-1H-isoindole-2-carboxylic acid with methyl 4-methylpentanoate in the presence of sulfuric acid to form 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate", "Step 4: Purification of the product by extraction with ethyl acetate and washing with sodium bicarbonate and magnesium sulfate" ] } | |
CAS 编号 |
97433-42-6 |
产品名称 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate |
分子式 |
C16H18N2O5 |
分子量 |
318.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




